![molecular formula C19H18FNO3 B2767978 N-(3-(benzofuran-2-yl)propyl)-2-(4-fluorophenoxy)acetamide CAS No. 2034603-68-2](/img/structure/B2767978.png)
N-(3-(benzofuran-2-yl)propyl)-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-(3-(benzofuran-2-yl)propyl)-2-(4-fluorophenoxy)acetamide, also known as FUBAP, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to interact with the cannabinoid receptors in the brain, which are responsible for regulating various physiological processes such as appetite, pain, and mood.
Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, which include “N-[3-(1-benzofuran-2-yl)propyl]-2-(4-fluorophenoxy)acetamide”, have been shown to possess strong anti-tumor activities . For instance, novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Antibacterial Activity
Benzofuran derivatives have been found to be effective against various bacterial strains, making them potential candidates for the development of new antibacterial agents .
Anti-Oxidative Activity
Benzofuran compounds have demonstrated anti-oxidative activities . This property could be harnessed in the development of drugs aimed at conditions caused by oxidative stress.
Anti-Viral Activity
Some benzofuran compounds have shown anti-viral activities . For example, a recently discovered macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Treatment of Skin Diseases
Certain benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis .
Antimicrobial Activity
Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This makes “N-[3-(1-benzofuran-2-yl)propyl]-2-(4-fluorophenoxy)acetamide” a potential candidate for the development of new antimicrobial drugs.
Mechanism of Action
Target of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The compound’s interaction with its targets could lead to changes in the targets’ activity, altering cellular processes and leading to the observed biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with benzofuran derivatives, it is likely that the compound affects multiple pathways . These could include pathways involved in cell growth and proliferation, immune response, and oxidative stress, among others.
Result of Action
Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These effects suggest that the compound could induce changes at the molecular and cellular levels, potentially altering gene expression, protein function, and cellular processes.
properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3/c20-15-7-9-16(10-8-15)23-13-19(22)21-11-3-5-17-12-14-4-1-2-6-18(14)24-17/h1-2,4,6-10,12H,3,5,11,13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEJDLRUKHDDHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzofuran-2-yl)propyl)-2-(4-fluorophenoxy)acetamide |
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